Lycophyll

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

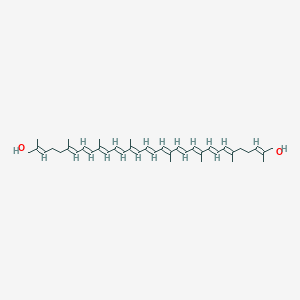

Lycophyll is a natural compound that has gained significant attention from the scientific community due to its potential therapeutic properties. It is a member of the lycopene family, which is a group of carotenoids that are found in various fruits and vegetables. Lycophyll is known for its potent antioxidant activity and has been shown to have potential applications in the treatment of various diseases.

Scientific Research Applications

Synthesis and Purification

Lycophyll, known as ψ,ψ-carotene-16,16‘-diol, has been the focus of synthetic efforts. A practical procedure for its total synthesis involves a C10 + C20 + C10 methodology, leading to all-trans lycophyll, which has been separated to >95% purity using semipreparative chromatography (Jackson et al., 2005). Additionally, an efficient purification method for synthetic all-trans (all-E) lycophyll has been described, providing milligram quantities of this specific lycopene analog, facilitating the exploration of its therapeutic potential (Braun et al., 2006).

Genomic Resources and Plant Evolution

Genomic resources for lycophytes have been developed to understand plant evolution better. The construction of a bacterial artificial chromosome (BAC) library from the lycophyte Selaginella moellendorffii, representing a major lineage of vascular plants, has provided valuable insights into the phylogenetic position and the evolution of plants and their genomes (Wang et al., 2005). Furthermore, studies on the Selaginella genome have identified genetic changes associated with the evolution of vascular plants, highlighting evolutionary transitions and the divergence of vascular plants into distinct lineages (Banks et al., 2011).

Insights into Photoprotection and Photosynthesis

Research on the lycophyte Selaginella martensii has shed light on its photoprotective mechanisms, particularly the non-photochemical quenching of chlorophyll fluorescence (NPQ). This study suggests a relationship between the qT component of NPQ and photoprotective energy spillover to PSI, activated upon sensing excitation energy pressure inside PSII, potentially facilitated by phosphorylation of a minor antenna protein of PSII (Ferroni et al., 2017).

Lycophyte Diversity and Development

Lycophytes exhibit significant diversity in morphology and development. Studies on the expression of Class III HD-Zip genes in the lycophyte Selaginella kraussiana and in gymnosperms have revealed that the mechanisms promoting leaf initiation, vascularization, and polarity are quite different in lycophytes compared to seed plants. This supports the hypotheses that megaphylls originated as lateral branches whereas microphylls originated as tissue outgrowths, reflecting the independent origins of leaves in vascular plants (Floyd & Bowman, 2006).

Evolutionary Insights from Anatomical Structures

The unique architecture of the conducting system in Lycopodium annotinum and Lycopodium clavatum provides insights into the common ancestors of all vascular plants. The spatial relationships between microphylls and the stelar system in these species reveal a limited interrelationship between lycopod vasculature and microphyll phyllotaxis, suggesting that both systems developed independently and then evolved together to form an integrated supply system (Gola et al., 2007).

properties

CAS RN |

19891-75-9 |

|---|---|

Product Name |

Lycophyll |

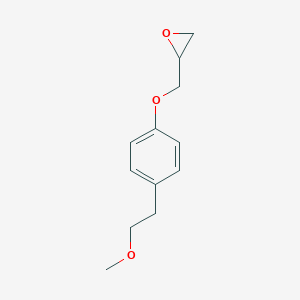

Molecular Formula |

C40H56O2 |

Molecular Weight |

568.9 g/mol |

IUPAC Name |

(2E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,30E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene-1,32-diol |

InChI |

InChI=1S/C40H56O2/c1-33(19-11-21-35(3)23-13-25-37(5)27-15-29-39(7)31-41)17-9-10-18-34(2)20-12-22-36(4)24-14-26-38(6)28-16-30-40(8)32-42/h9-14,17-26,29-30,41-42H,15-16,27-28,31-32H2,1-8H3/b10-9+,19-11+,20-12+,23-13+,24-14+,33-17+,34-18+,35-21+,36-22+,37-25+,38-26+,39-29+,40-30+ |

InChI Key |

JEVVKJMRZMXFBT-CCHFXWJWSA-N |

Isomeric SMILES |

C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\CC/C=C(/CO)\C)/C)/C)/C)\C)\C)/CC/C=C(/CO)\C |

SMILES |

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)CCC=C(C)CO |

Canonical SMILES |

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)CCC=C(C)CO |

synonyms |

lycophyll |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide](/img/structure/B22370.png)

![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide](/img/structure/B22371.png)

![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)

![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)

![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)